![molecular formula C21H24N2O5 B1266893 3-苯基-2-[2-(苯甲氧基羰基氨基)丙酰氨基]丙酸甲酯 CAS No. 3235-14-1](/img/structure/B1266893.png)
3-苯基-2-[2-(苯甲氧基羰基氨基)丙酰氨基]丙酸甲酯
描述
Z-ALA-PHE-OME is a synthetic compound that has garnered attention in the scientific community due to its unique structural properties and reactivity. This compound is utilized in diverse scientific research, spanning from drug synthesis to polymer fabrication.
科学研究应用
Z-ALA-PHE-OME has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the fabrication of polymers and other industrial materials.
作用机制
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against human hct-116 and mcf-7 cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with the human thymidylate synthase allosteric site .
Pharmacokinetics
Similar compounds have been shown to have a boiling point of 597°c at 760mmhg and a density of 1197g/cm3 .
Action Environment
Similar compounds have been shown to improve the acylation of weak nucleophiles in organic solvents with very low h2o concentration (2%) .
生化分析
Biochemical Properties
Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution and free radical reactions . The compound’s ester functional group allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases. Additionally, the presence of aromatic rings in its structure enables π-π interactions with aromatic amino acids in proteins, influencing protein folding and stability.
Molecular Mechanism
The molecular mechanism of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure and binding to the enzyme’s active site . Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo hydrolysis, leading to the formation of its constituent acids and alcohols . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.
Metabolic Pathways
Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is involved in various metabolic pathways. It can be metabolized by esterases and other enzymes, leading to the formation of its constituent acids and alcohols . The compound can also interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production. These interactions can affect metabolic flux and the levels of metabolites in different pathways.
Transport and Distribution
Within cells and tissues, Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence its activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is influenced by its structural properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and chromatin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-ALA-PHE-OME typically involves the reaction of N-Carbobenzyloxy-L-alanine with Methyl L-phenylalaninate hydrochloride . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
Z-ALA-PHE-OME undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ester group into a carboxylic acid.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
相似化合物的比较
Similar Compounds
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
- N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides
Uniqueness
Z-ALA-PHE-OME is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its combination of ester and amide groups allows for versatile chemical modifications and interactions, making it valuable in various research fields.
属性
IUPAC Name |
methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHNOQQFBTTYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954134 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-14-1 | |
| Record name | NSC87866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


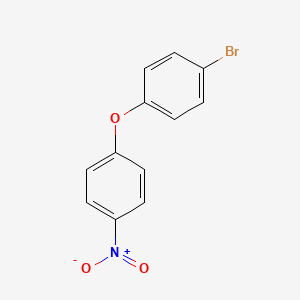
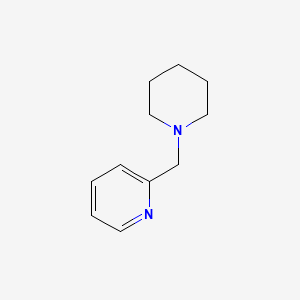
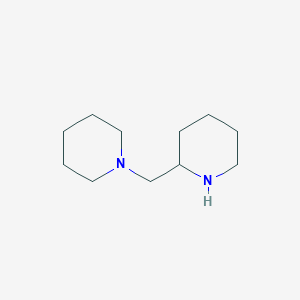
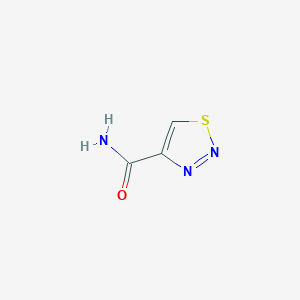
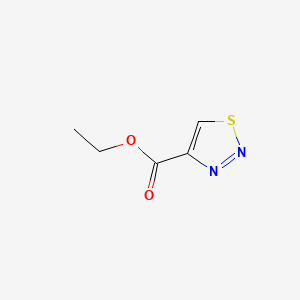
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)
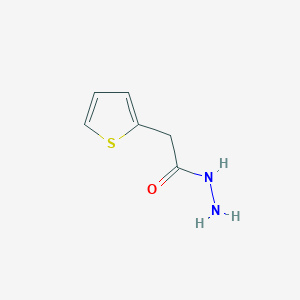

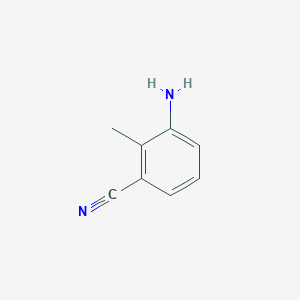
![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)
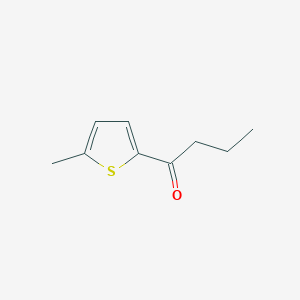


![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)
